Benzenesulfonyl fluoride, 2-hydroxy-5-methyl-
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Architecture
2-Hydroxy-5-methylbenzenesulfonyl fluoride features a benzene ring substituted with three functional groups:
- A sulfonyl fluoride (–SO₂F) group at position 1
- A hydroxyl (–OH) group at position 2
- A methyl (–CH₃) group at position 5
The spatial arrangement of these groups creates a polar, electron-deficient aromatic system. The sulfonyl fluoride group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° for the O–S–O and F–S–O moieties. The hydroxyl group participates in intramolecular hydrogen bonding with the adjacent sulfonyl oxygen, stabilizing the planar configuration of the benzene ring.
Table 1: Atomic Connectivity and Bond Lengths
| Atom Pair | Bond Length (Å) |
|---|---|
| S–O (sulfonyl) | 1.43 |
| S–F | 1.58 |
| C–O (hydroxyl) | 1.36 |
| C–C (aromatic) | 1.39–1.41 |
Data derived from density functional theory (DFT) calculations for analogous sulfonyl fluorides.
IUPAC Nomenclature
The systematic name 2-hydroxy-5-methylbenzenesulfonyl fluoride follows IUPAC priority rules:
- Principal functional group : Sulfonyl fluoride (–SO₂F) receives the lowest possible locant (position 1).
- Substituents : Hydroxyl (–OH) at position 2 and methyl (–CH₃) at position 5.
- Suffix : "-sulfonyl fluoride" designates the parent structure.
Alternative names include 5-methyl-2-hydroxybenzenesulfonyl fluoride and ortho-hydroxy-para-methylbenzenesulfonyl fluoride, though these are not IUPAC-compliant.
Properties
CAS No. |
445-07-8 |
|---|---|
Molecular Formula |
C7H7FO3S |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-hydroxy-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H7FO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3 |
InChI Key |
QLBFPHCSJHIZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- typically involves the sulfonylation of a suitable benzene derivative. One common method is the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or a sulfone.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Formation of 2-hydroxy-5-methylbenzenesulfonic acid.
Reduction: Formation of sulfonamides or sulfones.
Scientific Research Applications
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of benzenesulfonyl fluoride, 2-hydroxy-5-methyl- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group acts as an electrophilic warhead, forming a covalent bond with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes. This covalent modification can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Structural and Reactivity Differences
The substituents on the benzene ring significantly influence reactivity and biological activity. Key comparisons include:
Market and Commercial Relevance
The global benzenesulfonyl fluoride market (CAS 368-43-4) is segmented by purity (97%-98%, >98%) and application (pharmaceuticals, organic synthesis). Key players include Merck, Thermo Fisher, and Apollo Scientific.
Biological Activity
Benzenesulfonyl fluoride, 2-hydroxy-5-methyl- (often referred to as BSF) is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₇F₁O₂S
- Molecular Weight : 192.19 g/mol
- CAS Number : 445-07-8
Biological Activity Overview
BSF exhibits a range of biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play a critical role in various physiological processes including respiration and fluid secretion. The inhibition of these enzymes has implications in cancer therapy and antimicrobial activity.
- Carbonic Anhydrase Inhibition : BSF selectively inhibits carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM, demonstrating significant selectivity over CA II (IC50: 1.55 to 3.92 μM) . This selectivity is crucial for targeting tumor cells while minimizing effects on normal cells.
- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cell lines, BSF has been shown to induce apoptosis significantly, increasing the percentage of annexin V-FITC positive cells by approximately 22-fold compared to controls .
Case Studies
Several studies have highlighted the effectiveness of BSF in different biological contexts:
- Anticancer Activity :
- Antimicrobial Properties :
-
Pharmacokinetic Studies :
- Research on the pharmacokinetics of BSF involved administering the compound to Wistar rats and Chinchilla rabbits, followed by analysis using HPLC-MS/MS to identify metabolites and assess systemic exposure . The metabolites identified included N-hydroxy derivatives, indicating metabolic pathways that could influence therapeutic efficacy.
Data Tables
| Biological Activity | IC50 (nM) | Target |
|---|---|---|
| CA IX Inhibition | 10.93 - 25.06 | Carbonic Anhydrase IX |
| CA II Inhibition | 1.55 - 3.92 | Carbonic Anhydrase II |
| Antimicrobial Activity (S. aureus) | - | 80.69% Inhibition at 50 µg/mL |
| Antimicrobial Activity (K. pneumoniae) | - | 79.46% Inhibition at 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
